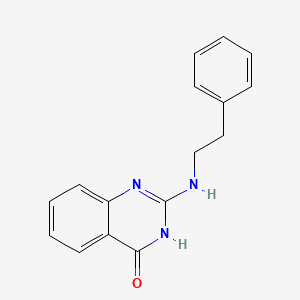
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H11FN2O4 It is known for its unique structure, which includes a carbamate group, a nitro group, and a fluoroethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester typically involves the reaction of 4-methyl-2-nitroaniline with 2-fluoroethanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 4-methyl-2-aminophenyl carbamate.
Reduction: 4-methyl-2-nitrophenyl carbamic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluoroethyl ester group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (4-methylphenyl)-, 2-fluoroethyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
Carbamic acid, (4-methyl-2-nitrophenyl)-, ethyl ester: Lacks the fluoro group, which may affect its chemical properties and interactions with biological targets.
Uniqueness
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is unique due to the presence of both the nitro group and the fluoroethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61986-45-6 |
|---|---|
Formule moléculaire |
C10H11FN2O4 |
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H11FN2O4/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)17-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clé InChI |
ZGAGYDONECGUJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[4-(2-bromophenoxy)butoxy]benzene](/img/structure/B1658651.png)
![(5E)-3-ethyl-5-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658652.png)
![(5E)-1-(2,3-dichlorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B1658653.png)
![N-[(E)-1-(3-bromophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B1658654.png)



![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658658.png)
![(5E)-3-benzyl-5-[[4-(1-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658659.png)
![Ethyl 2-[5-[[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B1658661.png)


![(5E)-3-benzyl-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658669.png)
